molecular formula C18H16INO2 B12522541 1H-Indole-5-carboxylic acid, 3-iodo-1-methyl-2-phenyl-, ethyl ester CAS No. 681259-71-2

1H-Indole-5-carboxylic acid, 3-iodo-1-methyl-2-phenyl-, ethyl ester

Cat. No.: B12522541
CAS No.: 681259-71-2
M. Wt: 405.2 g/mol
InChI Key: SFVHSLFBMBBLFM-UHFFFAOYSA-N
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Description

1H-Indole-5-carboxylic acid, 3-iodo-1-methyl-2-phenyl-, ethyl ester is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-5-carboxylic acid, 3-iodo-1-methyl-2-phenyl-, ethyl ester typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific reaction conditions, such as the choice of acid and solvent, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

1H-Indole-5-carboxylic acid, 3-iodo-1-methyl-2-phenyl-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized indole derivatives .

Mechanism of Action

The mechanism of action of 1H-Indole-5-carboxylic acid, 3-iodo-1-methyl-2-phenyl-, ethyl ester involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity and leading to diverse biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indole-5-carboxylic acid, 3-iodo-1-methyl-2-phenyl-, ethyl ester is unique due to the presence of the iodine atom and the specific substitution pattern on the indole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

681259-71-2

Molecular Formula

C18H16INO2

Molecular Weight

405.2 g/mol

IUPAC Name

ethyl 3-iodo-1-methyl-2-phenylindole-5-carboxylate

InChI

InChI=1S/C18H16INO2/c1-3-22-18(21)13-9-10-15-14(11-13)16(19)17(20(15)2)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3

InChI Key

SFVHSLFBMBBLFM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=C2I)C3=CC=CC=C3)C

Origin of Product

United States

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